(5-乙基-1-苯并呋喃-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

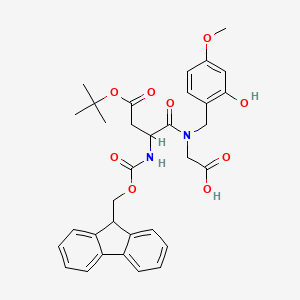

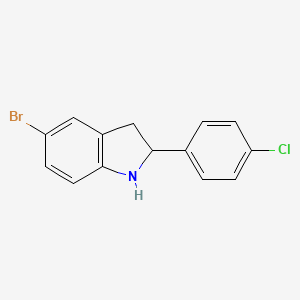

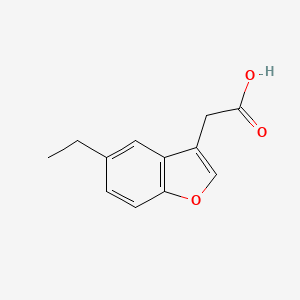

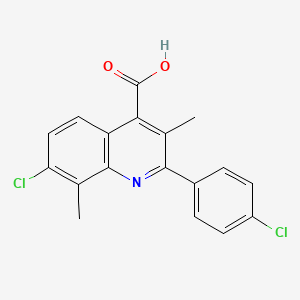

“(5-Ethyl-1-benzofuran-3-yl)acetic acid” is a chemical compound with the CAS Number: 882248-24-0 . It has a molecular weight of 204.23 and its IUPAC name is (5-ethyl-1-benzofuran-3-yl)acetic acid . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Molecular Structure Analysis

The molecular structure of “(5-Ethyl-1-benzofuran-3-yl)acetic acid” is represented by the linear formula: C12 H12 O3 . The InChI Code for this compound is 1S/C12H12O3/c1-2-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14/h3-5,7H,2,6H2,1H3,(H,13,14) .Chemical Reactions Analysis

Benzofuran derivatives, including “(5-Ethyl-1-benzofuran-3-yl)acetic acid”, can undergo various chemical reactions. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans . Another reaction involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Physical And Chemical Properties Analysis

“(5-Ethyl-1-benzofuran-3-yl)acetic acid” is a solid substance . It has a molecular weight of 204.23 . The compound is stored at room temperature .科学研究应用

Anticancer Activity

Benzofuran derivatives have been shown to exhibit significant anticancer activities. For instance, certain substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound may serve as a potential scaffold for developing new anticancer agents due to the bioactivity observed in similar structures.

Anti-tumor Agent

The structural activity relationship (SAR) of benzofuran compounds indicates that specific substitutions on the benzene ring can enhance their cytotoxicity, making them moderately active as anti-tumor agents . The ethyl group and acetic acid moiety in “(5-Ethyl-1-benzofuran-3-yl)acetic acid” could be explored for their effects on tumor inhibition.

Synthesis of Natural Products

Benzofuran is a key component in the synthesis of various natural products. Research has increased in isolating natural products containing benzofuran rings due to their complex structures and potential biological activities . The compound could be utilized in synthetic pathways to create natural product analogs with enhanced properties.

Pharmaceutical Research

Due to their diverse applications, benzofuran compounds have garnered attention from chemical and pharmaceutical researchers. These substances are considered potential natural drug lead compounds . The unique structure of “(5-Ethyl-1-benzofuran-3-yl)acetic acid” might offer novel interactions with biological targets, warranting further investigation in drug discovery.

作用机制

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to interact with their targets, leading to changes that contribute to their biological activities .

Biochemical Pathways

Benzofuran compounds have been reported to affect various biochemical pathways, leading to downstream effects that contribute to their biological activities .

Result of Action

Benzofuran compounds have been reported to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

属性

IUPAC Name |

2-(5-ethyl-1-benzofuran-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14/h3-5,7H,2,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIELPSZKUUDDMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406115 |

Source

|

| Record name | (5-ethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethyl-1-benzofuran-3-yl)acetic acid | |

CAS RN |

882248-24-0 |

Source

|

| Record name | (5-ethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)